molecular formula C15H13NO6S B2976270 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid CAS No. 321979-22-0

4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid

Cat. No.: B2976270
CAS No.: 321979-22-0
M. Wt: 335.33
InChI Key: MKWOAXAEXKGAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid is an organic compound characterized by the presence of a benzodioxole ring and a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring and sulfamoyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid is unique due to the presence of both the benzodioxole ring and the sulfamoyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c17-15(18)11-2-4-12(5-3-11)23(19,20)16-8-10-1-6-13-14(7-10)22-9-21-13/h1-7,16H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWOAXAEXKGAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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